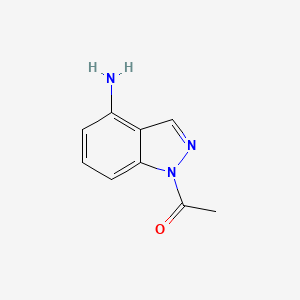

1-(4-氨基-1H-吲唑-1-基)乙酮

描述

1-(4-Amino-1H-indazol-1-YL)ethanone is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(4-Amino-1H-indazol-1-YL)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Amino-1H-indazol-1-YL)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 4-氨基吲唑衍生物已显示出有希望的抗肿瘤潜力。 研究人员合成了并评估了各种类似物对不同癌细胞系的疗效 。这些化合物可作为开发新型抗癌药物的先导化合物。

- 合成了N-苯基-1H-吲唑-1-甲酰胺并在体外针对来自各种癌症类型的肿瘤细胞系进行了测试。 这些化合物表现出抗增殖活性,使它们成为进一步研究的有趣候选者 。

- 研究了含有吲唑部分的新型吲哚基和氧杂色烯基黄酮衍生物作为抗HIV-1剂的分子对接 。这突出了4-氨基吲唑衍生物在抗病毒研究中的潜力。

- 研究人员合成了4,6-二取代-1H-吲唑衍生物作为选择性磷酸肌醇 3-激酶 δ (PI3Kδ) 抑制剂用于呼吸道疾病治疗。 化合物 170 和 171 表现出有希望的活性 。

抗肿瘤活性

抗增殖特性

抗HIV-1活性

选择性PI3Kδ抑制剂

作用机制

Target of Action

Similar compounds such as imidazole and indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 1-(4-Amino-1H-indazol-1-YL)ethanone may also interact with various biological targets.

Mode of Action

It is known that similar compounds can interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Similar compounds such as imidazole and indole derivatives have been reported to influence a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, suggesting that 1-(4-amino-1h-indazol-1-yl)ethanone may also have diverse effects at the molecular and cellular levels .

生化分析

Biochemical Properties

Imidazole derivatives, to which this compound belongs, are known to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways .

Cellular Effects

Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that 1-(4-Amino-1H-indazol-1-YL)ethanone may also influence cell function in various ways.

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

生物活性

1-(4-Amino-1H-indazol-1-YL)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

Chemical Structure and Properties

The molecular formula for 1-(4-Amino-1H-indazol-1-YL)ethanone is C₉H₈N₄O, with a molecular weight of approximately 176.19 g/mol. The compound features an indazole ring system which is known for its diverse biological activities.

Biological Activity

Research indicates that 1-(4-Amino-1H-indazol-1-YL)ethanone exhibits various biological activities, including:

- Antibacterial Activity : Studies have shown that compounds with similar structures can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The activity is often concentration-dependent, with higher concentrations leading to larger zones of inhibition .

- Antiproliferative Effects : Some derivatives of indazole are reported to demonstrate antiproliferative effects against cancer cell lines. For instance, molecular docking studies have indicated that these compounds can interact with key proteins involved in cancer progression .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as DNA gyrase, which plays a critical role in bacterial DNA replication. Binding studies suggest a strong affinity for this target, leading to potential applications in treating bacterial infections .

Synthesis

The synthesis of 1-(4-Amino-1H-indazol-1-YL)ethanone can be achieved through various synthetic routes. A common method involves the reaction of hydrazine derivatives with appropriate aldehydes under acidic conditions. The reaction typically yields the desired compound in moderate to high yields:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Hydrazine hydrate + Aldehyde | Reflux in DMSO | 65% |

| 2 | Indazole derivative + Acetic anhydride | Room temperature | 75% |

Antibacterial Studies

A study conducted on various indazole derivatives, including 1-(4-Amino-1H-indazol-1-YL)ethanone, demonstrated significant antibacterial activity against both S. aureus and E. coli. The results indicated that the compound could serve as a lead structure for developing new antibacterial agents .

Anticancer Activity

Molecular docking studies revealed that the compound binds effectively to proteins involved in cancer cell proliferation. For example, binding energies calculated during these studies suggested strong interactions with proteins like DNA gyrase, indicating potential use in cancer therapy .

属性

IUPAC Name |

1-(4-aminoindazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6(13)12-9-4-2-3-8(10)7(9)5-11-12/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCFRDGUPNHTSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC(=C2C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50731312 | |

| Record name | 1-(4-Amino-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010102-10-9 | |

| Record name | 1-(4-Amino-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。